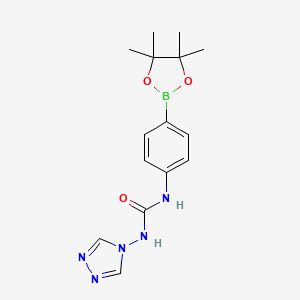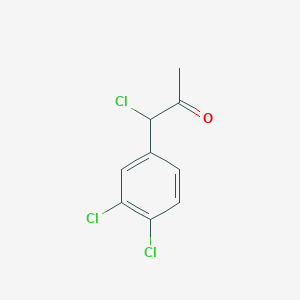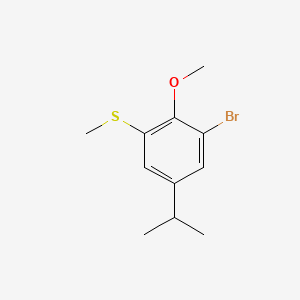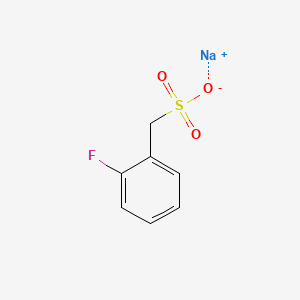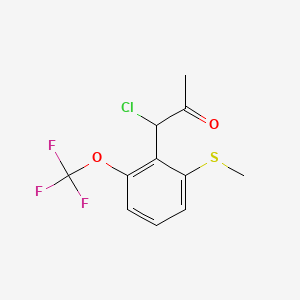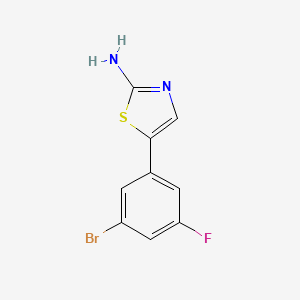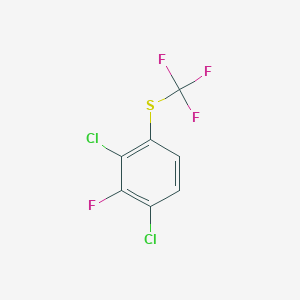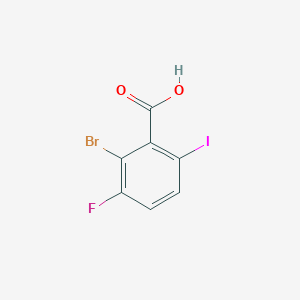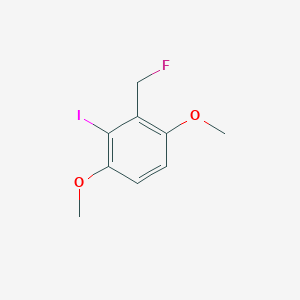
1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 and a molecular weight of 296.08 . This compound is characterized by the presence of iodine, fluorine, and methoxy groups attached to a benzene ring, making it a unique and versatile molecule in organic chemistry.
Métodos De Preparación
The synthesis of 1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene typically involves the iodination and fluoromethylation of a dimethoxybenzene precursor. The reaction conditions often require the use of iodine and fluoromethylating agents under controlled temperatures and pressures . Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can lead to the formation of hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The iodine and fluorine atoms can participate in halogen bonding, while the methoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparación Con Compuestos Similares
1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene can be compared with similar compounds such as:
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a fluoromethyl group, leading to different chemical and physical properties.
2,4-Dimethoxyiodobenzene: This compound lacks the fluoromethyl group, which affects its reactivity and applications.
1,3-Dimethoxy-4-iodobenzene: Similar to this compound but with different substitution patterns, influencing its chemical behavior.
Propiedades
Fórmula molecular |
C9H10FIO2 |
|---|---|
Peso molecular |
296.08 g/mol |
Nombre IUPAC |
2-(fluoromethyl)-3-iodo-1,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO2/c1-12-7-3-4-8(13-2)9(11)6(7)5-10/h3-4H,5H2,1-2H3 |
Clave InChI |
GRTKJSJKJRTMAR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)OC)I)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



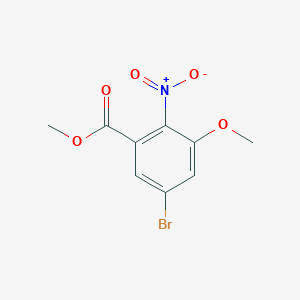
![6-Ethyl-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040696.png)

